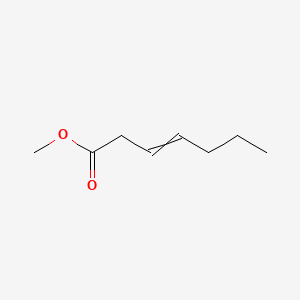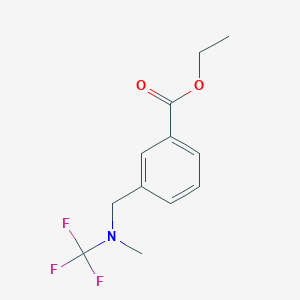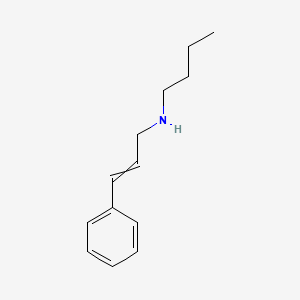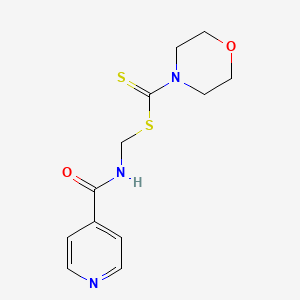![molecular formula C10H18BrNO B13963164 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)ethanol is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azaspiro ring system followed by the introduction of the bromomethyl group and the ethanol moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production while maintaining stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol exerts its effects involves interactions with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The azaspiro ring system may also play a role in modulating the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-6-azaspiro[3.4]octane: Lacks the ethanol moiety, resulting in different chemical properties and reactivity.
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and applications.
Uniqueness
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical properties and potential for diverse applications in research and industry.
This detailed article provides a comprehensive overview of 2-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)ethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H18BrNO |
|---|---|
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
2-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]ethanol |
InChI |
InChI=1S/C10H18BrNO/c11-7-9-5-10(6-9)1-2-12(8-10)3-4-13/h9,13H,1-8H2 |
InChI-Schlüssel |
NAMZTPOCOKFBBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CC(C2)CBr)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

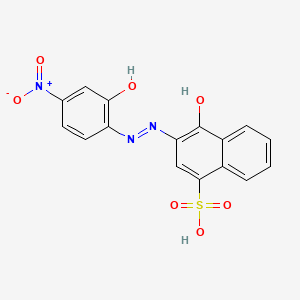
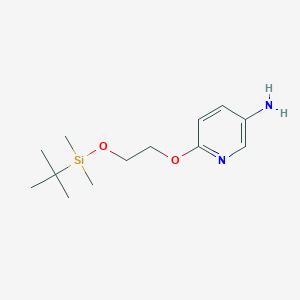
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)

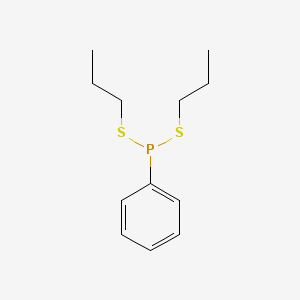


![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
